5-Bromo-7-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N and a molecular weight of 276.05 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with a bromine atom at the 5th position and a trifluoromethyl group at the 7th position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 285.4±35.0 °C and a predicted density of 1.658±0.06 g/cm3 . Its pKa value is predicted to be 1.52±0.26 .Scientific Research Applications
Synthesis and Chemical Reactivity
One study discussed the relay propagation of crowding where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, highlighting the nuanced reactivity of compounds like 5-Bromo-7-(trifluoromethyl)quinoline in synthetic contexts (Schlosser et al., 2006). The study emphasizes the selective deprotonation of bromo(trifluoromethyl)quinoline derivatives under certain conditions, offering insights into their use in complex synthetic routes.
Photophysical Applications
In the realm of material science, derivatives of this compound have been synthesized for use as fluorescent reagents, demonstrating their application in enhancing fluorescence upon interaction with specific ions. This property is particularly useful in the detection and quantification of trace elements in various samples, as highlighted by a study on a new fluorescent reagent synthesized by combining 8-aminoquinoline with a triazene group for the determination of trace Cu2+ ions (Weng Hui-ping, 2010).
Biological Applications
Moreover, some derivatives have been evaluated for their biological activities, including anticancer properties. A study on quinoline derivatives with different functional groups tested their activity against various cancer cell lines, finding that certain bromo- and nitro-substituted quinolines exhibited significant antiproliferative activity, suggesting their potential as anticancer agents (Köprülü et al., 2018).
Advanced Material Synthesis
Another application involves the synthesis of 7-aminoquinolines with high selectivity and good yields through the introduction of a trifluoromethyl group, showcasing the utility of this compound derivatives in developing low-cost Golgi-localized probes for bioimaging purposes (Chen et al., 2019).
Safety and Hazards
Future Directions
Fluorinated quinolines, such as 5-Bromo-7-(trifluoromethyl)quinoline, have found applications in medicine, electronics, agrochemicals, and catalysis . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-6(10(12,13)14)5-9-7(8)2-1-3-15-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJNYPTZDZADOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)C(F)(F)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738963 | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239462-77-1 | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239462-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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